XLogP3 Lipophilicity Differentiation of 2-Ethoxy-6-methoxypyrazine Versus Symmetric and Positional Alkoxypyrazine Analogs
The computed XLogP3 of 2-ethoxy-6-methoxypyrazine is 2.0, which is approximately 1.05 log units higher than that of its symmetric dimethoxy analog 2,6-dimethoxypyrazine (XLogP3 ≈ 0.95) and 0.51 log units higher than 2-methoxy-6-methylpyrazine (XLogP3 ≈ 1.49). Conversely, it is approximately 1.06 log units lower than the diethoxy analog 2,6-diethoxypyrazine (XLogP3 ≈ 3.06) [1]. This intermediate lipophilicity arises from the asymmetric ethoxy/methoxy substitution pattern and is expected to influence membrane permeability, plasma protein binding, and metabolic clearance in ways that cannot be replicated by symmetric alkoxy variants [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 2,6-Dimethoxypyrazine: XLogP3 ≈ 0.95; 2-Methoxy-6-methylpyrazine: XLogP3 ≈ 1.49; 2,6-Diethoxypyrazine: XLogP3 ≈ 3.06 |
| Quantified Difference | ΔXLogP3 = +1.05 vs. dimethoxy analog; +0.51 vs. methoxy-methyl analog; −1.06 vs. diethoxy analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Lipophilicity directly governs compound partitioning into biological membranes and organic phases during synthesis or formulation; selecting the wrong analog can alter bioavailability or extraction efficiency by a factor corresponding to over one log unit in distribution coefficient.
- [1] PubChem. Computed XLogP3 values for 2-ethoxy-6-methoxypyrazine (CID 23273476), 2,6-dimethoxypyrazine (CID 137654), 2-methoxy-6-methylpyrazine, and 2,6-diethoxypyrazine. Accessed May 2026. View Source
- [2] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
